Sulfide, 2,4-dinitrophenyl 2,4-xylyl
Description
"Sulfide, 2,4-dinitrophenyl 2,4-xylyl" (systematic name: 2,4-dinitrophenyl 2,4-dimethylphenyl sulfide) is an aromatic sulfide derivative featuring a 2,4-dinitrophenyl group bonded via a sulfur atom to a 2,4-dimethylphenyl (2,4-xylyl) moiety. This compound belongs to a class of nitro-substituted sulfides, which are characterized by their electron-withdrawing nitro groups and steric effects imparted by substituents. For example, 2,4-dinitrophenyl phenyl sulfide is synthesized by reacting 1-chloro-2,4-dinitrobenzene with thiophenol derivatives under basic conditions, followed by crystallization from methanol .
Key physical properties inferred from similar compounds include:
- Melting Point: 120–121°C (for 2,4-dinitrophenyl phenyl sulfide) .
- UV-Vis Spectra: Maxima at 215 nm (ε = 19,500) and 242 nm (ε = 15,000) in methanol, attributed to the nitroaromatic chromophore .
- Stability: Resistance to hydrolysis under acidic conditions (6N HCl), as observed in structurally related sulfides with bulky substituents .
Properties
CAS No. |
13616-84-7 |
|---|---|
Molecular Formula |
C14H12N2O4S |
Molecular Weight |
304.32 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)sulfanyl-2,4-dimethylbenzene |
InChI |
InChI=1S/C14H12N2O4S/c1-9-3-5-13(10(2)7-9)21-14-6-4-11(15(17)18)8-12(14)16(19)20/h3-8H,1-2H3 |
InChI Key |
DEKAJGGPWMWATF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Sulfide, 2,4-dinitrophenyl 2,4-xylyl (6CI,8CI) typically involves the reaction of mercaptan with dinitrofluorobenzene in the presence of sodium bicarbonate at room temperature . This method allows for the formation of the desired sulfide compound through a nucleophilic substitution reaction. Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Sulfide, 2,4-dinitrophenyl 2,4-xylyl (6CI,8CI) undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sulfide, 2,4-dinitrophenyl 2,4-xylyl (6CI,8CI) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sulfide, 2,4-dinitrophenyl 2,4-xylyl (6CI,8CI) involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and electronic properties of "2,4-dinitrophenyl 2,4-xylyl sulfide" can be contextualized by comparing it with analogous nitro-substituted aryl sulfides, ethers, and sulfones. Below is a detailed analysis based on kinetic data, thermodynamic parameters, and substituent effects (Table 1).
Table 1: Comparative Kinetic and Thermodynamic Parameters for Reactions with Hydrazine in DMSO
Key Findings :
Reactivity Trends :
- The sulfide (–SPh) exhibits the highest reactivity ($ kA = 0.45 \, \text{M}^{-1}\text{s}^{-1} $) among the compared compounds, followed by the ether (–OPh) and sulfone (–SO$2$Ph). This trend aligns with the leaving group ability (SPh > OPh > SO$_2$Ph) and the electronic effects of the substituents. Sulfur’s lower electronegativity compared to oxygen reduces charge stabilization in the transition state, favoring faster nucleophilic displacement .
- The sulfone (–SO$_2$Ph) shows the lowest reactivity due to its strong electron-withdrawing nature, which destabilizes the zwitterionic intermediate formed during the rate-determining step .
Thermodynamic Parameters :
- Lower ΔH° and less negative ΔS° values for the sulfide indicate a less enthalpically demanding and more disordered transition state compared to the ether and sulfone. This suggests that steric and electronic effects of the 2,4-xylyl group (if present) could further modulate these parameters by introducing steric hindrance or altering electron density .
Hydrolysis Stability :
- Sulfides with 2,4-dinitrophenyl groups, such as 1-phenyl-1-(4-pyridyl)ethyl 2,4-dinitrophenyl sulfide, demonstrate exceptional resistance to hydrolysis in 6N HCl, retaining structural integrity even under reflux conditions . This stability is attributed to the electron-withdrawing nitro groups, which deactivate the sulfur atom toward nucleophilic attack.
This effect is analogous to observations in bulky derivatives like 2,4-dinitrophenyl phenyl sulfone, where steric crowding reduces $ k_A $ values .
Structural and Electronic Comparisons :
- Bis(2,4-dinitrophenyl) disulfide (CAS 2253-67-0): A disulfide analog with two 2,4-dinitrophenyl groups. Its molar mass (366.26 g/mol) and electronic profile differ significantly from the monosulfide structure of the target compound. Disulfides generally exhibit lower thermal stability due to weaker S–S bonds .
- 2,4-Dinitrophenyl phenyl ether : The replacement of sulfur with oxygen reduces leaving group ability, as reflected in its lower $ k_A $ value (0.21 vs. 0.45 M$^{-1}$s$^{-1}$) .
Mechanistic Insights
Reactions of 2,4-dinitrophenyl derivatives with nucleophiles (e.g., hydrazine) proceed via a two-step mechanism:
Formation of a Zwitterionic Intermediate : Attack by the nucleophile on the electrophilic aromatic ring, facilitated by nitro group activation.
Rate-Determining Departure of the Leaving Group : The leaving group’s electronic and steric properties dictate reaction kinetics. For sulfides, the –SPh group’s moderate leaving ability balances electronic withdrawal and steric accessibility, resulting in higher reactivity than ethers or sulfones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
